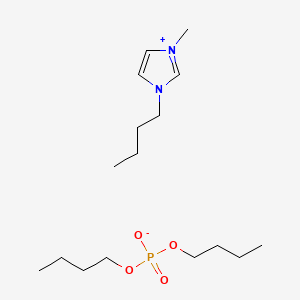

1-Butyl-3-methylimidazolium dibutyl phosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Butyl-3-methylimidazolium dibutyl phosphate is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with dibutyl phosphate . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions. The product is then purified through techniques such as recrystallization or column chromatography to achieve high purity .

Analyse Chemischer Reaktionen

1-Butyl-3-methylimidazolium dibutyl phosphate undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted imidazolium salts.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Catalysis

1-Butyl-3-methylimidazolium dibutyl phosphate has been studied for its role as a solvent and catalyst in various chemical reactions. Its ability to dissolve a wide range of organic compounds facilitates reactions that are otherwise challenging in conventional solvents.

Case Study: CO2 Absorption

A study investigated the use of this compound in hybrid solvents for carbon dioxide absorption. The research employed response surface methodology to optimize conditions for CO2 solubility, revealing that the ionic liquid significantly enhances CO2 capture efficiency compared to traditional solvents like monoethanolamine alone. The study found optimal conditions at specific concentrations and temperatures, demonstrating the ionic liquid's potential in carbon capture technologies .

Electrochemistry

The compound is also utilized in electrochemical applications, particularly in the electrodeposition of metals.

Case Study: Nickel Electrodeposition

Research has shown that this compound serves as an effective medium for the electrodeposition of nickel. The ionic liquid provides a stable environment that allows for uniform deposition even in challenging conditions such as air and water exposure. This property is particularly beneficial for producing high-quality nickel coatings used in various industrial applications .

Flame Retardancy

Recent studies have highlighted the role of ionic liquids, including this compound, as flame retardants.

Case Study: Thermal Decomposition Studies

Investigations into the thermal stability and decomposition pathways of this ionic liquid indicated its effectiveness in enhancing flame retardancy in composite materials. The studies revealed that the presence of this compound could significantly reduce flammability and improve thermal stability under combustion conditions .

Material Science

The compound has been explored for its potential use in developing new materials with enhanced properties.

Case Study: Biocomposite Films

In material science, this compound has been incorporated into biocomposite films to improve their thermal insulation and fire resistance. These films exhibit desirable mechanical properties while maintaining environmental sustainability, showcasing the versatility of this ionic liquid in advanced material applications .

Environmental Applications

The unique properties of this compound make it suitable for various environmental applications.

Case Study: Solvent for Pollutant Extraction

Research has indicated that this ionic liquid can effectively extract pollutants from aqueous solutions due to its ability to dissolve a wide range of organic compounds. This property can be harnessed for environmental remediation efforts, particularly in treating wastewater contaminated with organic pollutants .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Catalysis | CO2 Absorption | Enhanced CO2 solubility; optimal conditions identified |

| Electrochemistry | Nickel Electrodeposition | Stable deposition under air/water exposure |

| Flame Retardancy | Thermal Stability in Composites | Reduced flammability; improved thermal stability |

| Material Science | Development of Biocomposite Films | Improved thermal insulation; fire resistance |

| Environmental Science | Pollutant Extraction from Wastewater | Effective extraction capabilities |

Wirkmechanismus

The mechanism of action of 1-Butyl-3-methylimidazolium dibutyl phosphate involves its ability to stabilize transition states and intermediates in chemical reactions. It interacts with molecular targets through ionic interactions and hydrogen bonding, facilitating various catalytic processes . The compound’s high thermal stability and low volatility make it an ideal medium for high-temperature reactions .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3-methylimidazolium dibutyl phosphate is unique compared to other ionic liquids due to its specific combination of butyl and dibutyl phosphate groups. Similar compounds include:

1-Butyl-3-methylimidazolium dihydrogen phosphate: This compound has a similar imidazolium cation but differs in the anionic part, which is dihydrogen phosphate.

1-Butyl-3-methylimidazolium chloride: This compound has a chloride anion instead of dibutyl phosphate, resulting in different solvation and catalytic properties.

The uniqueness of this compound lies in its specific anionic composition, which imparts distinct solvation and catalytic characteristics .

Biologische Aktivität

1-Butyl-3-methylimidazolium dibutyl phosphate (BMIM-DBP) is an ionic liquid that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article reviews the biological activity of BMIM-DBP, focusing on its mechanisms of action, applications in biocatalysis, and its role in drug delivery systems.

BMIM-DBP is synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with dibutyl phosphate. As an ionic liquid, it exhibits low volatility and high thermal stability, which are advantageous for various applications. The compound acts primarily as a solvent and catalyst in biochemical reactions, facilitating interactions between biomolecules due to its unique solvation properties.

Target of Action

BMIM-DBP interacts with biomolecules through hydrogen bonding and electrostatic interactions. Its ability to solvate various compounds makes it suitable for applications in the extraction and purification of biomolecules.

Pharmacokinetics

The pharmacokinetic profile of BMIM-DBP is characterized by low volatility, which reduces the risk of environmental contamination. Its thermal stability allows it to maintain activity under various temperature conditions, making it suitable for industrial applications.

Applications in Biocatalysis

BMIM-DBP has shown significant potential as a medium for biocatalysis. Research indicates that it can enhance the activity and stability of enzymes used in various biochemical reactions.

Case Studies

- Chemo-Enzymatic Reactions : A study demonstrated that BMIM-DBP facilitated the Baeyer-Villiger oxidation using immobilized lipases from Candida antarctica and Aspergillus oryzae. The biocatalysts showed a high conversion rate (92%) under optimal conditions, indicating that BMIM-DBP enhances enzyme activity by providing a favorable environment for the reaction .

- CO2 Absorption : Another study explored the use of BMIM-DBP in hybrid solvents for CO2 absorption. The results indicated that varying concentrations of BMIM-DBP significantly influenced CO2 solubility, with optimal conditions yielding a mole fraction close to 0.617 . This application highlights its potential in addressing environmental challenges related to greenhouse gas emissions.

Comparison with Similar Compounds

BMIM-DBP exhibits unique properties compared to other ionic liquids. Below is a comparison table highlighting its characteristics against similar compounds:

| Compound | Anion Type | Solvation Properties | Catalytic Activity |

|---|---|---|---|

| This compound (BMIM-DBP) | Dibutyl phosphate | High solvation capacity | High |

| 1-Butyl-3-methylimidazolium chloride (BMIM-Cl) | Chloride | Moderate solvation capacity | Moderate |

| 1-Butyl-3-methylimidazolium dihydrogen phosphate (BMIM-DHP) | Dihydrogen phosphate | High but less than DBP | High |

Research Findings

Recent studies have underscored the versatility of BMIM-DBP across multiple domains:

- Polymer Science : In polymerization processes, BMIM-DBP has been utilized to improve the properties of poly(lactic acid) films, enhancing their mechanical performance .

- Environmental Applications : Its role in selective extraction processes has been explored, showing promise in recovering valuable biomolecules from macroalgae .

Eigenschaften

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;dibutyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXQJRGQUZXUMU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663199-28-8 | |

| Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is known about the thermal stability of 1-Butyl-3-methylimidazolium dibutyl phosphate?

A1: Research has been conducted to analyze the thermal decomposition kinetics of this compound. [] This research provides valuable insights into the stability of the compound at different temperatures, which is crucial for various applications.

Q2: Can this compound be used to improve the flame retardancy of materials?

A2: Studies have shown that this compound ([Bmim][DBP]) can play a significant role in enhancing the flame retardancy of epoxy resins. [] The research delves into the difunctional effects of [Bmim][DBP] during the curing process of epoxy resins and its contribution to improved flame resistance.

Q3: How does this compound impact the separation of acetonitrile and water?

A3: Research indicates that this compound ([Bmim][DBP]) can enhance the relative volatility of acetonitrile in a mixture with water, even to the point of eliminating the azeotropic point. [] This finding highlights its potential application in separation processes involving these two solvents.

Q4: What is the electrical conductivity of this compound in different solvents?

A4: Studies have investigated the electrical conductivity of this compound in various solvents, including acetone, water, DMF, and acetic acid. [] The research revealed significant differences in conductivity depending on the solvent used, with the highest conductivity observed in water and the lowest in acetic acid.

Q5: Can this compound be used in the production of textiles?

A5: this compound has been explored as a component in the production of water-washable silk composite fibers. [] The research suggests that its inclusion contributes to the fiber's resistance to ultraviolet light, static electricity, and repeated washing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.